O-Methyl methylcarbamothioate
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Overview
Description
O-Methyl methylcarbamothioate is an organic compound with the molecular formula C3H7NOS. It contains a total of 13 atoms: 7 hydrogen atoms, 3 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . This compound is known for its unique chemical structure, which includes a thio-carbamate group. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Methyl methylcarbamothioate can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with methanethiol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and maximizes efficiency. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: O-Methyl methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Scientific Research Applications
O-Methyl methylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its reactivity and effectiveness.
Mechanism of Action
The mechanism of action of O-Methyl methylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, but it is known to affect metabolic and signaling pathways in cells.
Comparison with Similar Compounds
O-Methyl methylcarbamothioate can be compared with other similar compounds, such as:
O-Methyl m-Tolylcarbamothioate: This compound has a similar structure but includes a tolyl group, which affects its reactivity and applications.
O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate: This compound has additional methyl groups, which can influence its chemical properties and biological activity.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
14128-35-9 |
---|---|
Molecular Formula |
C3H7NOS |
Molecular Weight |
105.16 g/mol |
IUPAC Name |
O-methyl N-methylcarbamothioate |
InChI |
InChI=1S/C3H7NOS/c1-4-3(6)5-2/h1-2H3,(H,4,6) |
InChI Key |
MBFXKQNDKGMHIY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)OC |
Origin of Product |
United States |
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